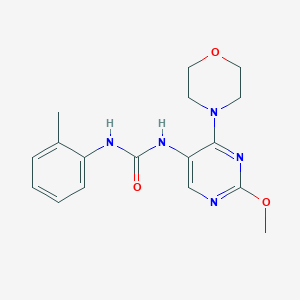

![molecular formula C14H19NO B2557266 4-Benzyl-4-azaspiro[2.5]octan-7-ol CAS No. 1909348-20-4](/img/structure/B2557266.png)

4-Benzyl-4-azaspiro[2.5]octan-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

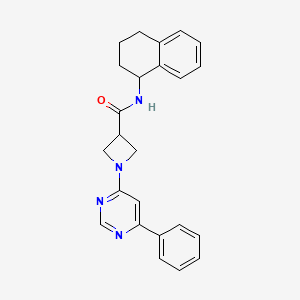

4-Benzyl-4-azaspiro[2.5]octan-7-ol is a chemical compound with the CAS Number: 1909348-20-4 . It has a molecular weight of 217.31 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 . This code provides a specific description of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The density is predicted to be 1.14±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Anti-Tumor and Anti-Angiogenic Properties

4-Benzyl-4-azaspiro[2.5]octan-7-ol derivatives exhibit significant anti-tumor and anti-angiogenic activities. Specifically, certain azaspiro bicyclic hydantoin derivatives have shown substantial anti-proliferative effects against various cancer cell lines. Compounds such as 8-(3,4-difluorobenzyl)-1'-(4-(methylsulfonyl)benzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione demonstrated potent inhibition of tube formation in endothelial cells and downregulated the secretion of VEGF (vascular endothelial growth factor), suggesting potential angioinhibitory effects and a part in anti-tumor action (Basappa et al., 2009).

Applications in Peptide Synthesis

Compounds related to this compound have been utilized in peptide synthesis, leveraging their unique chemical structures. Chiral heterospirocyclic 2H-azirin-3-amines, structurally related to azaspirocycles, have been synthesized and employed to yield diastereoisomeric peptides, showcasing the potential of these compounds in producing complex peptide-based structures (Stamm, Linden, & Heimgartner, 2003).

Structural Analysis and Synthesis

Structural analysis of azaspiro derivatives provides insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies of compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione reveal intricate details about their molecular geometry, including the conformations of their rings and the patterns of their hydrogen bonding, which are essential for their stability and reactivity (Manjunath et al., 2011).

Antimicrobial Properties

Some azaspiro derivatives exhibit promising antimicrobial properties. For instance, one-flask syntheses of novel spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives have demonstrated significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Al-Ahmadi, 1997).

Diversity-Oriented Synthesis and Drug Discovery

The diversity-oriented synthesis of azaspirocycles allows for the creation of various heterocyclic compounds, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds in chemistry-driven drug discovery, highlighting the versatility and importance of azaspiro compounds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

4-benzyl-4-azaspiro[2.5]octan-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGATCWFCMOQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(CC2)CC1O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)

![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)

![6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2557186.png)

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)

![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)

![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)